

# An In-Depth Technical Guide to the Structure of 1,3-Pentanediol

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## Compound of Interest

Compound Name: 1,3-Pentanediol

CAS No.: 3174-67-2

Cat. No.: B1222895

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **1,3-Pentanediol** (CAS No: 3174-67-2).<sup>[1][2]</sup> This aliphatic acyclic diol, with the molecular formula  $C_5H_{12}O_2$ , is a valuable building block in various chemical syntheses.<sup>[1]</sup> This document details its physicochemical properties, provides predicted spectroscopic data, outlines a detailed experimental protocol for its synthesis via the reduction of a  $\beta$ -keto ester, and describes a standard purification method. Furthermore, this guide includes mandatory visualizations of the synthetic and purification workflows, adhering to specified formatting guidelines for clarity and utility in a research and development setting.

## Chemical Structure and Properties

**1,3-Pentanediol** is a five-carbon chain containing two hydroxyl (-OH) functional groups located at the first and third positions.<sup>[1]</sup> One of these hydroxyl groups is attached to a primary carbon, while the other is on a secondary carbon, classifying it as both a primary and a secondary

alcohol.[1][3] This structural arrangement allows for hydrogen bonding, which influences its physical and chemical properties.[1]

## Physicochemical Properties

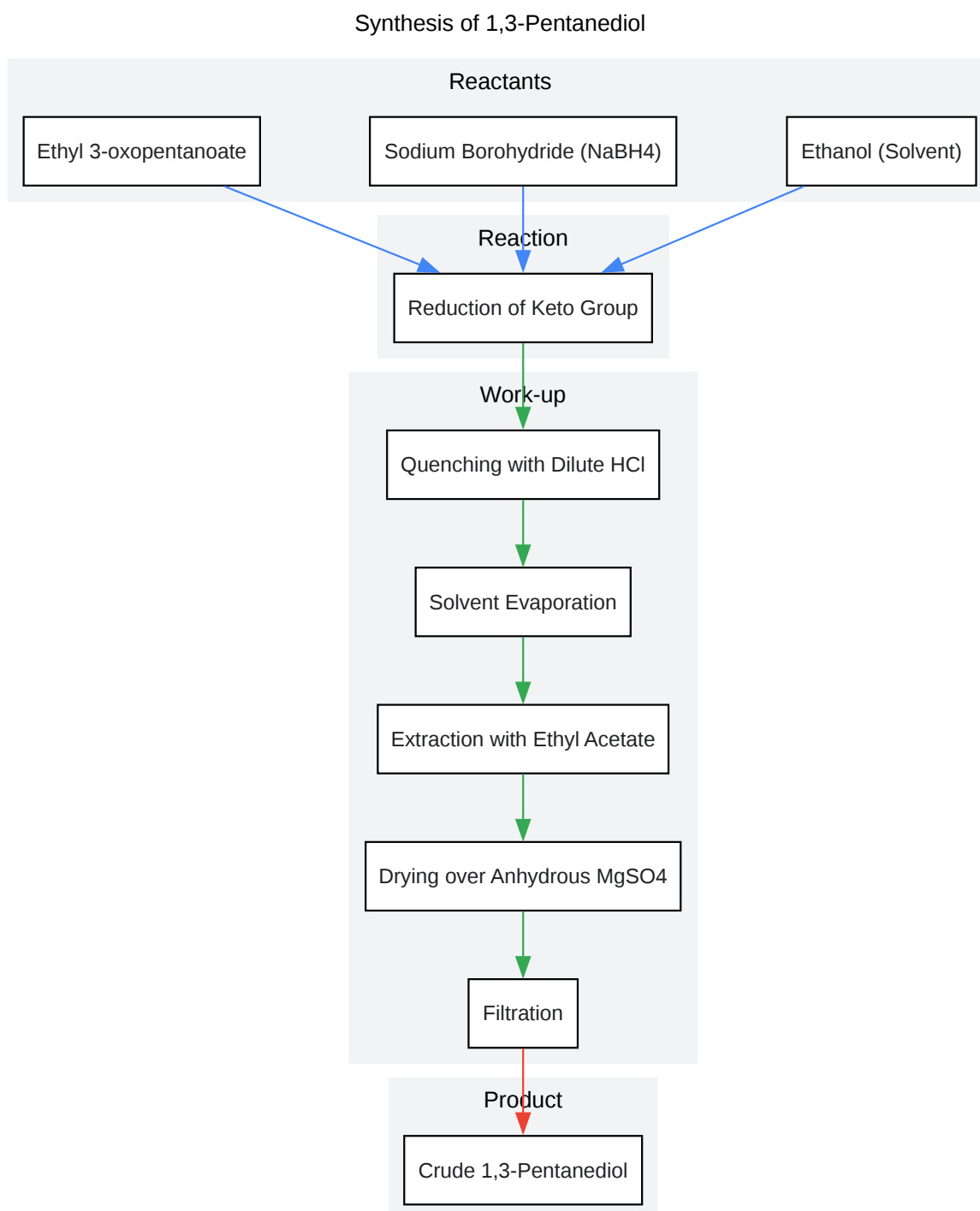
A summary of the key physicochemical properties of **1,3-Pentanediol** is presented in the table below.

Property	Value	Reference
IUPAC Name	pentane-1,3-diol	[4]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	[1][4]
Molecular Weight	104.15 g/mol	[1][4]
CAS Number	3174-67-2	[1][4]
Appearance	Colorless, clear, viscous liquid (estimated)	[5]
Boiling Point	217.00 to 218.00 °C @ 760.00 mm Hg	[5]
Specific Gravity	0.96600 to 0.97600 @ 25.00 °C	[5]
Refractive Index	1.43400 to 1.44400 @ 20.00 °C	[5]
Flash Point	102.22 °C (216.00 °F) TCC	[5]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

## Synthesis of 1,3-Pentanediol

A common and effective method for the synthesis of 1,3-diols is the reduction of  $\beta$ -keto esters. The following section details the experimental protocol for the synthesis of **1,3-Pentanediol** from ethyl 3-oxopentanoate using sodium borohydride as the reducing agent.

## Synthesis Workflow



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Caption: Workflow for the synthesis of **1,3-Pentanediol**.

## Experimental Protocol: Reduction of Ethyl 3-oxopentanoate

Materials:

- Ethyl 3-oxopentanoate
- Sodium borohydride ( $\text{NaBH}_4$ )
- Ethanol
- Dilute Hydrochloric Acid (1 M)
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-oxopentanoate (0.1 mol) in 100 mL of ethanol. Cool the solution in an ice bath to 0-5 °C.

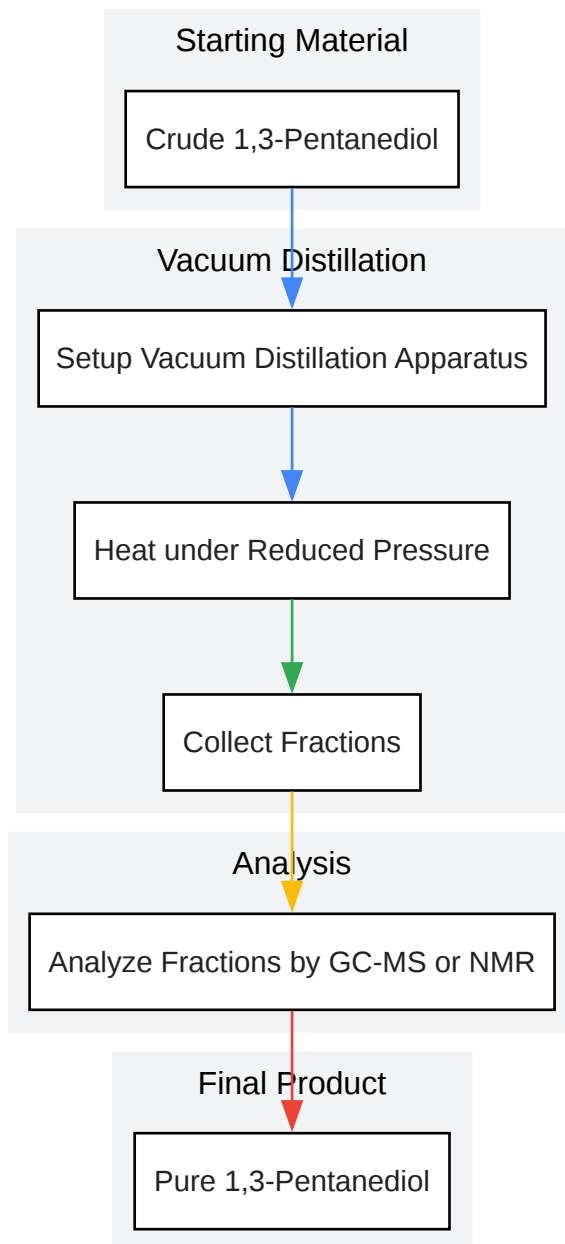
- **Reduction:** Slowly add sodium borohydride (0.12 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
- **Solvent Removal:** Remove the ethanol from the mixture using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.
- **Concentration:** Remove the ethyl acetate using a rotary evaporator to obtain the crude **1,3-Pentandiol**.

## Purification

The crude **1,3-Pentandiol** obtained from the synthesis can be purified by vacuum distillation to obtain a high-purity product.

## Purification Workflow

## Purification of 1,3-Pentanediol



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Caption: Workflow for the purification of **1,3-Pentanediol**.

## Experimental Protocol: Vacuum Distillation

Materials:

- Crude **1,3-Pentanediol**
- Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum adapter)
- Vacuum source (vacuum pump or water aspirator)
- Heating mantle
- Stir bar or boiling chips
- Manometer (optional, for pressure monitoring)

#### Procedure:

- **Apparatus Setup:** Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.
- **Sample Preparation:** Place the crude **1,3-Pentanediol** into the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.
- **Initiate Vacuum:** Connect the apparatus to the vacuum source and gradually reduce the pressure.
- **Heating:** Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
- **Fraction Collection:** Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of **1,3-Pentanediol** will be significantly lower than its atmospheric boiling point. For example, at a reduced pressure, the boiling point will be lower than 217-218 °C.[5]
- **Completion:** Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

## Spectroscopic Data (Predicted)

Experimental spectroscopic data for **1,3-Pentanediol** is not readily available in public databases. The following tables present predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data from the Human Metabolome Database.

### Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity
3.82	m
3.63	m
1.63	m
1.45	m
0.91	t

(Predicted by the Human Metabolome Database)

### Predicted $^{13}\text{C}$ NMR Spectral Data

Chemical Shift (ppm)
70.4
61.0
40.0
29.8
10.2

(Predicted by the Human Metabolome Database)

### Predicted Mass Spectrum (GC-MS)

A predicted GC-MS spectrum for non-derivatized **1,3-Pentanediol** shows a fragmentation pattern characteristic of a small diol.

(Predicted by the Human Metabolome Database)

## Safety Information

**1,3-Pentandiol** is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

## Applications in Drug Development and Research

Diols such as **1,3-Pentandiol** are versatile intermediates in organic synthesis. They can serve as building blocks for the creation of more complex molecules, including active pharmaceutical ingredients (APIs). The two hydroxyl groups provide reactive sites for a variety of chemical transformations, such as esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups and the construction of various molecular scaffolds.

## Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and purification of **1,3-Pentandiol**. The provided experimental protocols offer a practical starting point for researchers. While experimental spectroscopic data is not widely available, the predicted data serves as a useful reference for characterization. The workflows and compiled data are intended to support the work of scientists and professionals in drug development and other research fields where this versatile diol may be of interest.

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